molecular formula C9H10N2O B1388206 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1103265-45-7

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1388206
CAS No.: 1103265-45-7
M. Wt: 162.19 g/mol
InChI Key: KAOBWWMVOBYGHK-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as tryptamine derivatives.

  • Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one is used to study the biological activity of indole derivatives. It can be employed in assays to investigate its effects on cell growth, differentiation, and apoptosis.

Medicine: The compound has potential therapeutic applications, including the treatment of cancer and microbial infections. Its derivatives are being explored for their pharmacological properties and potential use in drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, used in cancer research.

  • Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.

  • 5-Hydroxyindoleacetic acid (5-HIAA): A metabolite of serotonin, used in diagnostic tests for certain medical conditions.

Uniqueness: 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one stands out due to its specific structural features and potential applications. Its unique chemical properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-amino-7-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(10)9(12)11-8(5)6/h2-4,7H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOBWWMVOBYGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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